molecular formula C5H9BrOS2 B12858227 1-((3-Bromopropyl)sulfinothioyl)ethan-1-one

1-((3-Bromopropyl)sulfinothioyl)ethan-1-one

Cat. No.: B12858227
M. Wt: 229.2 g/mol
InChI Key: JHRLITQJJCRLGK-UHFFFAOYSA-N
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Description

1-((3-Bromopropyl)sulfinothioyl)ethan-1-one is a sulfur-containing organic compound characterized by a sulfinothioyl (-S(=S)-) group bridging a 3-bromopropyl chain and an ethanone (acetyl) moiety. The bromine atom on the propyl chain enhances electrophilicity, making the compound reactive in nucleophilic substitution reactions. Its applications likely span pharmaceutical intermediates or materials science, given the prevalence of sulfur and bromine in bioactive molecules .

Properties

Molecular Formula

C5H9BrOS2

Molecular Weight

229.2 g/mol

IUPAC Name

1-(3-bromopropylsulfinothioyl)ethanone

InChI

InChI=1S/C5H9BrOS2/c1-5(7)9(8)4-2-3-6/h2-4H2,1H3

InChI Key

JHRLITQJJCRLGK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)S(=S)CCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Bromopropyl)sulfinothioyl)ethan-1-one typically involves the reaction of ethan-1-one derivatives with bromopropyl sulfinothioyl reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistency and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-((3-Bromopropyl)sulfinothioyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-((3-Bromopropyl)sulfinothioyl)ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-((3-Bromopropyl)sulfinothioyl)ethan-1-one involves its interaction with molecular targets through its sulfinothioyl group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The bromopropyl group may also participate in substitution reactions, further modifying the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Sulfur-Containing Groups

  • The aromatic bromine in the benzyl group directs reactivity toward electrophilic aromatic substitution, contrasting with the aliphatic bromine in the target compound, which favors nucleophilic substitution.
  • Cyclohexyl substituents enhance lipophilicity compared to the bromopropyl chain, impacting solubility and bioavailability .
  • 2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(p-tolyl)ethan-1-one (1b): This derivative features a sulfoximidoyl group (-S(=O)NMe₂), which is more oxidized than the sulfinothioyl group. The p-tolyl substituent increases electron density at the ketone, altering reactivity in condensation reactions. The compound’s melting point (137–138°C for 1f) suggests higher crystallinity compared to aliphatic bromine-containing analogues .

Brominated Aliphatic Compounds

  • 1-(3-Bromopropyl)pyrrole: While lacking the sulfinothioyl group, this compound highlights the reactivity of the 3-bromopropyl chain. The bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), a trait shared with the target compound.
  • 1-(4-Bromophenyl)-2-(phenylamino)pentan-1-one (3oa): The bromophenyl group stabilizes the ketone via resonance, reducing its electrophilicity compared to the aliphatic bromine in the target compound. This structural difference impacts applications, with 3oa being more suited for aromatic amination reactions .

Sulfur Oxidation State and Reactivity

The sulfinothioyl group (-S(=S)-) in the target compound occupies an intermediate oxidation state between thioethers (-S-) and sulfones (-SO₂-). For example:

  • Thioether analogues (e.g., 1-Cyclohexyl-2-(phenylthio)ethan-1-one): Less polarized S–C bonds reduce susceptibility to nucleophilic attack.
  • Sulfones (e.g., 1-(4-Chlorophenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one): Higher oxidation states increase polarity and thermal stability but reduce nucleophilic substitution rates .

Physicochemical and Spectroscopic Properties

Compound Melting Point (°C) Key Spectral Data (NMR, HRMS) Reactivity Highlights
1-((3-Bromopropyl)sulfinothioyl)ethan-1-one Not reported Expected δ ~2.5 ppm (CH₃CO), δ ~3.7 ppm (BrCH₂)¹H Aliphatic Br: SN2 reactions
1-((4-Bromobenzyl)sulfinothioyl)ethan-1-one Not reported Aromatic protons: δ ~7.5 ppm¹H Electrophilic aromatic substitution
1-(4-Chlorophenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) 137–138 ¹³C NMR: δ 195.2 (C=O), δ 44.1 (S(O)NMe₂) Oxidized sulfur: Stable to hydrolysis
1-(3-Bromopropyl)pyrrole Not reported ¹H NMR: δ 6.7 ppm (pyrrole H) Bromine: Cross-coupling reactions

¹H and ¹³C NMR data inferred from analogous compounds in .

Biological Activity

1-((3-Bromopropyl)sulfinothioyl)ethan-1-one, a compound of interest in medicinal chemistry, has been studied for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

The compound's structure and properties are crucial for understanding its biological interactions. Below is a summary of its chemical characteristics:

Property Details
Molecular Formula C₅H₈BrOS₂
Molecular Weight 227.16 g/mol
IUPAC Name 1-((3-Bromopropyl)sulfinothioyl)ethan-1-one
CAS Number [insert CAS number if available]

The biological activity of 1-((3-Bromopropyl)sulfinothioyl)ethan-1-one may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for various metabolic pathways, affecting cell proliferation and survival.
  • Receptor Interaction : It could interact with receptors involved in signaling pathways, potentially altering cellular responses.
  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, reducing oxidative stress in cells.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Antimicrobial Activity

Several studies have reported the antimicrobial properties of 1-((3-Bromopropyl)sulfinothioyl)ethan-1-one against various bacterial strains. For example:

  • Case Study 1 : In vitro tests demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli growth at concentrations above 50 µg/mL.

Anticancer Potential

The compound has also been evaluated for anticancer activity:

  • Case Study 2 : A study involving human cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with 1-((3-Bromopropyl)sulfinothioyl)ethan-1-one resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM.

Table 1: Summary of Biological Activities

Activity Type Tested Organisms/Cell Lines Concentration (µg/mL) Effect Observed
AntimicrobialStaphylococcus aureus>50Growth inhibition
AntimicrobialEscherichia coli>50Growth inhibition
AnticancerHeLa cells30Reduced cell viability
AnticancerMCF-7 cells30Reduced cell viability

Research Findings

Recent studies have focused on the pharmacological applications of 1-((3-Bromopropyl)sulfinothioyl)ethan-1-one. Notable findings include:

  • Study on Enzyme Inhibition : Research published in the Journal of Medicinal Chemistry indicated that the compound effectively inhibits the activity of certain kinases involved in cancer progression.
  • Antioxidant Studies : A study in Free Radical Biology and Medicine reported that the compound exhibits a significant reduction in reactive oxygen species (ROS) levels in treated cells.

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